molecular formula C9H13NO3 B11495226 4-(Aminomethyl)-5-propylfuran-2-carboxylic acid

4-(Aminomethyl)-5-propylfuran-2-carboxylic acid

Cat. No.: B11495226
M. Wt: 183.20 g/mol
InChI Key: RQZRPXLHCDGYIJ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-5-propylfuran-2-carboxylic acid is a furan-based carboxylic acid derivative characterized by a propyl substituent at position 5 and an aminomethyl group at position 4 of the furan ring. This structure confers unique physicochemical properties, such as enhanced hydrogen-bonding capacity (due to the primary amine) and moderate lipophilicity (from the propyl chain).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

4-(aminomethyl)-5-propylfuran-2-carboxylic acid

InChI

InChI=1S/C9H13NO3/c1-2-3-7-6(5-10)4-8(13-7)9(11)12/h4H,2-3,5,10H2,1H3,(H,11,12)

InChI Key

RQZRPXLHCDGYIJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(O1)C(=O)O)CN

Origin of Product

United States

Preparation Methods

Radical-Mediated Amination Using Formamide

A high-yield method involves the radical amination of 5-propylfuran-2-carboxylic acid derivatives. As detailed in CN112624966B, formamide serves as both solvent and ammonia source, with potassium persulfate (K₂S₂O₈) initiating a free radical cascade:

  • Reaction Conditions :

    • Substrate: 5-propylfuran-2-carboxylic acid bromide (1 equiv).

    • Solvent: Formamide (5–10 vol).

    • Catalyst: K₂S₂O₈ (2–3 equiv).

    • Temperature: 50–100°C, 2–4 hours.

    • Yield: 72–78%.

  • Mechanistic Insights :

    • K₂S₂O₈ generates sulfate radicals (SO₄- ⁻), abstracting hydrogen from formamide to produce - NH₂ radicals.

    • Radical addition to the furan ring at the 4-position, followed by oxidation, forms the aminomethyl group.

Palladium-Catalyzed Hydrogenation

Post-amination, hydrogenation stabilizes the intermediate. Example 1 of CN112624966B describes:

  • Catalyst : 5% Pd/C (0.1 equiv).

  • Conditions : H₂ (1–3 bar), tetrahydrofuran (THF), 25°C, 24 hours.

  • Outcome : 89% conversion to 4-(aminomethyl)-5-propylfuran-2-carboxylic acid.

Hydrolysis-Amination Cascade from Ester Precursors

Hydrolysis of 5-Propylfuran-2-carboxylate Esters

WO2021107047A1 outlines a two-step process starting from methyl 5-propylfuran-2-carboxylate:

  • Base Hydrolysis :

    • NaOH (2 equiv), H₂O/EtOH (1:1), reflux, 6 hours.

    • Converts ester to carboxylic acid (quantitative yield).

  • Reductive Amination :

    • Amine Source: NH₃ (5 equiv).

    • Reducing Agent: NaBH₄ (1.5 equiv).

    • Solvent: MeOH, 0°C to RT.

    • Yield: 68%.

Optimization of Reaction Parameters

  • Temperature : <50°C prevents decarboxylation.

  • Solvent Polarity : Polar aprotic solvents (DMF, NMP) enhance nucleophilic attack by NH₃.

Enzymatic and Chemoenzymatic Approaches

KRED-Mediated Amination

Ambeed reports nicotinamide-dependent ketoreductases (KREDs) for asymmetric synthesis:

  • Substrate : 5-Propylfuran-2-carbaldehyde.

  • Enzyme : KRED-089 (10 mg/mL).

  • Cofactor : NADP⁺ (0.1 equiv).

  • Conditions : Phosphate buffer (pH 7), 37°C, 2 hours.

  • Yield : 54%.

Immobilized Enzyme Systems

Recent advancements (PMC7112149) utilize cross-linked enzyme aggregates (CLEAs) of transaminases:

  • Support : Mesoporous silica (SBA-15).

  • Activity Retention : 85% after 5 cycles.

  • Space-Time Yield : 12 g/L/day.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Radical Amination7898Short reaction time, scalableRequires toxic K₂S₂O₈
Hydrolysis-Amination6895Mild conditions, no transition metalsMulti-step, lower atom economy
Enzymatic5499Stereoselective, green chemistryHigh enzyme cost, slow kinetics

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Catalytic Methods : Pd/C recycling reduces costs by 30% but requires H₂ infrastructure.

  • Enzymatic Routes : Despite higher upfront costs, reduced waste disposal offsets expenses by 15–20%.

Regulatory Compliance

  • Genotoxic Impurities : Residual K₂S₂O₈ must be <10 ppm (ICH Q3D).

  • Solvent Selection : NMP (Class 2 solvent) is restricted; alternatives like cyclopentyl methyl ether (CPME) are preferred .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acid catalysis. A representative reaction involves ethanol in the presence of concentrated sulfuric acid:

Reaction:
C9H13NO3+CH3CH2OHH2SO4,ΔC11H17NO3+H2O\text{C}_9\text{H}_{13}\text{NO}_3 + \text{CH}_3\text{CH}_2\text{OH} \xrightarrow{\text{H}_2\text{SO}_4, \, \Delta} \text{C}_{11}\text{H}_{17}\text{NO}_3 + \text{H}_2\text{O}

Conditions & Outcomes

ParameterValueSource
Temperature70–80°C
Reaction Time4–6 hours
Yield75–85%

Amidation Reactions

The carboxylic acid reacts with primary amines (e.g., methylamine) via carbodiimide-mediated coupling:

Reaction:
C9H13NO3+CH3NH2DCC,  DMAPC10H16N2O3\text{C}_9\text{H}_{13}\text{NO}_3 + \text{CH}_3\text{NH}_2 \xrightarrow{\text{DCC, \, DMAP}} \text{C}_{10}\text{H}_{16}\text{N}_2\text{O}_3

Key Observations

  • Reagent System: Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.

  • Yield: 68–72% after purification by column chromatography.

Alkylation of the Aminomethyl Group

The aminomethyl group participates in nucleophilic substitution with alkyl halides:

Example Reaction with Propyl Bromide:
C9H13NO3+CH3CH2CH2BrNaHCO3C12H19NO3Br\text{C}_9\text{H}_{13}\text{NO}_3 + \text{CH}_3\text{CH}_2\text{CH}_2\text{Br} \xrightarrow{\text{NaHCO}_3} \text{C}_{12}\text{H}_{19}\text{NO}_3\text{Br}

Conditions

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 50°C, 12 hours.

  • Yield: ~60%.

Reduction Reactions

Catalytic hydrogenation reduces the furan ring to a tetrahydrofuran derivative:

Reaction:
C9H13NO3+2H2Pd/C,  EtOHC9H17NO3\text{C}_9\text{H}_{13}\text{NO}_3 + 2\text{H}_2 \xrightarrow{\text{Pd/C, \, EtOH}} \text{C}_9\text{H}_{17}\text{NO}_3

Experimental Data from Patent Synthesis

ParameterValueSource
Catalyst5% Pd/C
Pressure1–3 atm H2_2
Temperature25–30°C
Yield79.8%

Spectroscopic Validation

  • 1^11H NMR (500 MHz, CDCl3_3): δ 6.45 (s, 1H), 5.89 (s, 1H), 3.42 (s, 1H) .

  • MS (ESI): m/z = 227 (M+^+ + 1) .

Salt Formation

The compound forms stable hydrochloride salts under acidic conditions:

Reaction:
C9H13NO3+HClC9H14ClNO3\text{C}_9\text{H}_{13}\text{NO}_3 + \text{HCl} \rightarrow \text{C}_9\text{H}_{14}\text{ClNO}_3

Characterization

  • Molecular Weight: 219.67 g/mol .

  • PSA (Polar Surface Area): 76.46 Ų .

Decarboxylation Under Oxidative Conditions

Controlled thermal decarboxylation occurs at elevated temperatures:

Reaction:
C9H13NO3Δ,CuOC8H13NO+CO2\text{C}_9\text{H}_{13}\text{NO}_3 \xrightarrow{\Delta, \, \text{CuO}} \text{C}_8\text{H}_{13}\text{NO} + \text{CO}_2

Conditions

  • Catalyst: Copper(II) oxide

  • Temperature: 200–220°C.

  • Yield: Not quantified (qualitative studies only).

Interaction with Biological Targets

While not a traditional "reaction," its mechanism of action involves:

  • Enzyme Inhibition: Binds to γ-aminobutyric acid (GABA) transaminase with IC50_{50} = 12 μM.

  • Structural Basis: The propyl chain enhances hydrophobic interactions with enzyme active sites.

Scientific Research Applications

Medicinal Chemistry Applications

Neuroprotective Properties
Research indicates that 4-(Aminomethyl)-5-propylfuran-2-carboxylic acid exhibits neuroprotective effects, making it a candidate for treating neurodegenerative disorders. A study highlighted its potential in ameliorating the symptoms of conditions such as Alzheimer's disease and Parkinson's disease by modulating neurotransmitter levels and reducing oxidative stress .

Pharmaceutical Formulations
The compound has been incorporated into various pharmaceutical formulations due to its ability to enhance drug solubility and bioavailability. Its application in designing drug delivery systems is particularly notable, where it serves as a functional excipient that can improve the pharmacokinetics of therapeutic agents .

Polymer Science Applications

Polymer Modifiers
this compound is utilized as a polymer modifier to enhance the mechanical properties of polyamides. It acts as a chain extender, which improves the thermal stability and tensile strength of the resulting polymers. This application is crucial in developing high-performance materials for automotive and aerospace industries .

Property Before Modification After Modification
Tensile Strength (MPa)4560
Thermal Stability (°C)200230

Agricultural Chemistry Applications

Pesticide Development
The compound has been investigated for its potential use in developing novel pesticides. Its structural characteristics allow it to interact with specific biological pathways in pests, providing an effective means of pest control while minimizing environmental impact .

Case Study: Efficacy Against Crop Pests
In a field trial, crops treated with formulations containing this compound exhibited a 30% reduction in pest populations compared to untreated controls. This demonstrates its effectiveness as an active ingredient in agricultural formulations.

Synthesis and Production

Efficient synthesis methods have been developed for producing this compound, focusing on cost-effectiveness and environmental sustainability. Recent advancements include using green chemistry principles to minimize waste during production, which aligns with current trends towards sustainable practices in chemical manufacturing .

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-5-propylfuran-2-carboxylic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural and molecular differences between 4-(aminomethyl)-5-propylfuran-2-carboxylic acid and analogous compounds from the evidence:

Compound Name Core Structure Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound Furan -NH2CH2 (C4), -C3H7 (C5), -COOH (C2) C9H13NO3 183.21 (calculated) Carboxylic acid, primary amine
5-((2-Methoxy-4-propylphenoxy)methyl)furan-2-carboxylic acid Furan -OCH2-(phenoxy) (C5), -COOH (C2) C17H20O5 304.34 Carboxylic acid, ether, methoxy
5-Formylfuran-3-carboxylic acid Furan -CHO (C5), -COOH (C3) C6H4O4 140.09 Carboxylic acid, aldehyde
3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid Thiophene -NH2 (C3), -SO2C3H7 (C4), -SC2H5 (C5) C10H14N2O4S3 330.44 Carboxylic acid, sulfonyl, thioether

Key Observations :

  • Furan vs. Thiophene Core : The thiophene derivative replaces the furan oxygen with sulfur, increasing molecular weight and polarizability. This substitution may enhance binding to metal ions or alter metabolic stability.
  • Substituent Diversity: The aminomethyl group in the target compound distinguishes it from ether-linked phenoxy (in ) or aldehyde (in ) substituents, suggesting divergent reactivity (e.g., nucleophilic amine vs. electrophilic aldehyde).
  • Functional Group Impact : The sulfonyl and thioether groups in introduce strong electron-withdrawing and hydrophobic effects, contrasting with the electron-donating propyl and amine groups in the target compound.

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Theoretical) 5-Formylfuran-3-carboxylic acid 5-((2-Methoxy-4-propylphenoxy)methyl)furan-2-carboxylic acid
Water Solubility Moderate (amine enhances) High (polar aldehyde and -COOH) Low (bulky phenoxy group)
LogP (Lipophilicity) ~1.2 (calculated) ~0.5 (polar groups) ~3.8 (hydrophobic phenoxy)
pKa (Carboxylic Acid) ~4.2 (estimated) ~3.0 (observed in similar compounds) ~4.5 (electron-withdrawing phenoxy)

Research Findings :

  • The aldehyde group in may participate in Schiff base formation, a property absent in the target compound but relevant for prodrug design .

Biological Activity

4-(Aminomethyl)-5-propylfuran-2-carboxylic acid (also referred to as AMPFCA) is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of AMPFCA, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C9H13NO3
  • Molecular Weight : 173.21 g/mol
  • IUPAC Name : this compound

AMPFCA exhibits various biological activities primarily through its interaction with specific molecular targets. The furan ring structure contributes to its reactivity, while the amino and carboxylic acid groups enhance its solubility and potential for receptor binding.

  • Enzyme Inhibition : AMPFCA has been shown to inhibit certain enzymes, which may lead to decreased metabolic activity in specific pathways.
  • Receptor Binding : The compound may interact with neurotransmitter receptors, influencing neuronal signaling pathways.

1. Antimicrobial Activity

AMPFCA has demonstrated antimicrobial properties against various bacterial strains. Studies have reported its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

2. Anti-inflammatory Effects

Research indicates that AMPFCA may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This suggests a therapeutic role in conditions characterized by inflammation.

3. Neuroprotective Effects

AMPFCA has been studied for its neuroprotective effects in models of neurodegeneration. It appears to modulate oxidative stress and reduce neuronal apoptosis, indicating potential applications in neurodegenerative diseases such as Alzheimer's.

Case Study 1: Antimicrobial Efficacy

In a controlled study, AMPFCA was tested against a panel of bacterial pathogens isolated from clinical samples. The results indicated significant antimicrobial activity, particularly against Staphylococcus aureus, suggesting its potential as an alternative therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Neuroprotection in Animal Models

A study involving mice subjected to induced oxidative stress showed that administration of AMPFCA led to a marked reduction in markers of oxidative damage and improved cognitive function in behavioral tests. This highlights its potential for further development as a neuroprotective agent.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis routes for 4-(Aminomethyl)-5-propylfuran-2-carboxylic acid?

  • Methodological Answer : The synthesis of structurally similar furan derivatives often involves alkylation or condensation reactions. For example, 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid is synthesized by reacting 2,4-dichlorophenol with furan-2-carboxylic acid in the presence of a base (e.g., NaOH or K₂CO₃) to facilitate product formation . Similar strategies may apply, with modifications to introduce the aminomethyl and propyl groups. Post-reaction purification via recrystallization or chromatography is critical to isolate the target compound .

Q. Which analytical techniques are optimal for characterizing this compound’s purity and structure?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm the furan backbone, aminomethyl (-CH₂NH₂), and propyl (-CH₂CH₂CH₃) substituents .
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment, especially if the compound is intended for biological assays .
  • Mass Spectrometry (MS) : To verify molecular weight and detect potential byproducts .
  • Infrared (IR) Spectroscopy : To identify functional groups like the carboxylic acid (-COOH) and amine (-NH₂) .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Based on GHS classifications for analogous furan derivatives:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Respiratory Protection : Employ P95 respirators if aerosol generation is possible during synthesis or handling .
  • First Aid : Immediate flushing with water for eye/skin exposure and medical consultation for ingestion/inhalation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer : Contradictions may arise from incomplete characterization or varying impurity profiles. To address this:

  • Standardized Purity Testing : Use HPLC and MS to ensure batch-to-batch consistency .
  • In Vitro Toxicity Assays : Conduct cytotoxicity (e.g., MTT assay) and genotoxicity (e.g., Ames test) studies under controlled conditions .
  • Comparative Analysis : Cross-reference data with structurally similar compounds (e.g., 5-ethylfuran-2-carboxylic acid) to identify structure-activity relationships .

Q. What experimental strategies optimize reaction yields in the synthesis of this compound?

  • Methodological Answer : Yield optimization requires systematic parameter variation:

  • Catalyst Screening : Test bases (e.g., K₂CO₃ vs. NaOH) and solvents (polar vs. non-polar) to enhance reaction efficiency .
  • Temperature Control : Monitor exothermic reactions to avoid side-product formation .
  • Kinetic Studies : Use in-situ FTIR or NMR to track intermediate formation and adjust reaction timelines .

Q. How can computational modeling aid in predicting this compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Simulate binding affinities with proteins (e.g., enzymes or receptors) using software like AutoDock Vina .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic properties of the aminomethyl group to predict reactivity in biological systems .
  • ADMET Prediction : Tools like SwissADME can forecast absorption, distribution, and toxicity profiles .

Q. What are the challenges in assessing the environmental persistence of this compound?

  • Methodological Answer :

  • Degradation Studies : Perform photolysis/hydrolysis experiments under simulated environmental conditions (pH, UV exposure) .
  • Soil Mobility Assays : Use column chromatography to measure adsorption coefficients (Kd) in different soil types .
  • Ecotoxicity Testing : Evaluate effects on model organisms (e.g., Daphnia magna) to estimate ecological risks .

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